![molecular formula C13H31O3PSi B14224031 Diethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-32-0](/img/structure/B14224031.png)
Diethyl[3-(triethoxysilyl)propyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C13H31O3PSi. This compound is characterized by the presence of both phosphane and silane functional groups, making it a versatile reagent in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of Diethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of diethylphosphine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Diethyl[3-(triethoxysilyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like amines, and water for hydrolysis. Major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols .
Applications De Recherche Scientifique
Diethyl[3-(triethoxysilyl)propyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Diethyl[3-(triethoxysilyl)propyl]phosphane involves its ability to form stable complexes with various metal ions and organic molecules. The phosphane group acts as a donor ligand, coordinating with metal centers, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane networks. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Diethyl[3-(triethoxysilyl)propyl]phosphane can be compared with other similar compounds, such as:
Triethoxysilylpropylamine: Similar in structure but contains an amine group instead of a phosphane group.
Diethylphosphine: Lacks the silane group, making it less versatile in forming hybrid materials.
Triethoxysilane: Contains only the silane group, limiting its applications in coordination chemistry.
The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphane and silane groups, which makes it a valuable reagent in various fields of research and industry .
Propriétés
Numéro CAS |
719300-32-0 |
|---|---|
Formule moléculaire |
C13H31O3PSi |
Poids moléculaire |
294.44 g/mol |
Nom IUPAC |
diethyl(3-triethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C13H31O3PSi/c1-6-14-18(15-7-2,16-8-3)13-11-12-17(9-4)10-5/h6-13H2,1-5H3 |
Clé InChI |
WCWVJWQFECSALA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCP(CC)CC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


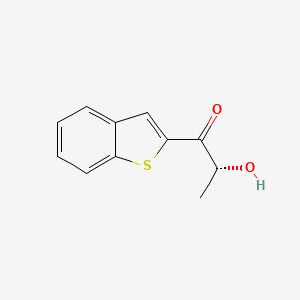
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
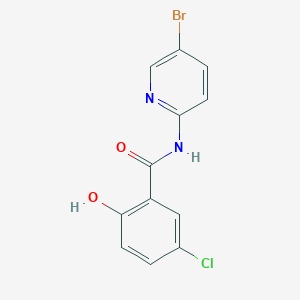

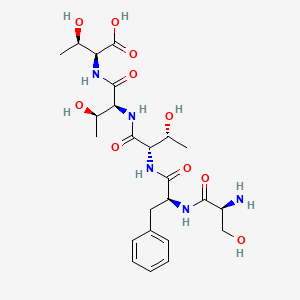

![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
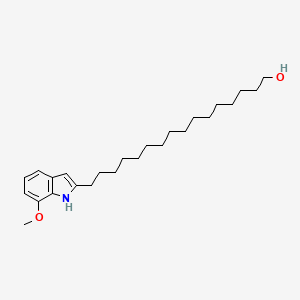
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
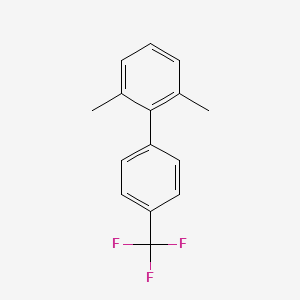
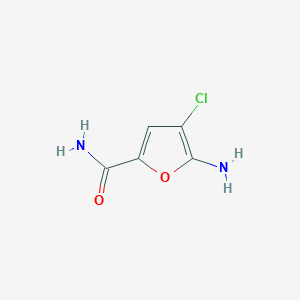
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)

![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
